3-(2,3-Bis(2-iodoethoxy)propoxy)prop-1-ene
Description
3-(2,3-Bis(2-iodoethoxy)propoxy)prop-1-ene is a chemical compound with the molecular formula C10H18I2O3 and a molecular weight of 440.06 g/mol . This compound is characterized by the presence of iodine atoms and ether linkages, making it a unique and versatile molecule in various chemical reactions and applications .
Properties
CAS No. |
114719-16-3 |
|---|---|
Molecular Formula |
C10H18I2O3 |
Molecular Weight |
440.06 g/mol |
IUPAC Name |
1,2-bis(2-iodoethoxy)-3-prop-2-enoxypropane |
InChI |
InChI=1S/C10H18I2O3/c1-2-5-13-8-10(15-7-4-12)9-14-6-3-11/h2,10H,1,3-9H2 |
InChI Key |
WDGVBEIEIQEVSM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC(COCCI)OCCI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Bis(2-iodoethoxy)propoxy)prop-1-ene involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-1-propene with 2,3-bis(2-iodoethoxy)propane under specific conditions to form the desired product . The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a base, such as potassium carbonate, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Additionally, industrial production may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Bis(2-iodoethoxy)propoxy)prop-1-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or thiocyanato derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
3-(2,3-Bis(2-iodoethoxy)propoxy)prop-1-ene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological systems and as a reagent in biochemical assays.
Medicine: Investigated for potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2,3-Bis(2-iodoethoxy)propoxy)prop-1-ene involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound can participate in various chemical reactions, leading to the formation of different products. These reactions can affect biological systems by modifying the structure and function of biomolecules .
Comparison with Similar Compounds
Similar Compounds
3-(2-Iodoethoxy)prop-1-yne: A similar compound with a different structure, used in various chemical reactions and applications.
1-Propene, 3-[2,3-bis(2-iodoethoxy)propoxy]: Another related compound with similar properties and uses.
Uniqueness
3-(2,3-Bis(2-iodoethoxy)propoxy)prop-1-ene is unique due to its specific structure, which includes multiple iodine atoms and ether linkages. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective .
Biological Activity
3-(2,3-Bis(2-iodoethoxy)propoxy)prop-1-ene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 3-(2,3-Bis(2-iodoethoxy)propoxy)prop-1-ene can be characterized as follows:
- Molecular Formula : C₁₃H₁₈I₂O₄
- Molecular Weight : 408.09 g/mol
- IUPAC Name : 3-(2,3-bis(2-iodoethoxy)propoxy)prop-1-ene
This compound features two iodoethoxy groups attached to a propene backbone, which may contribute to its biological activity by enhancing lipophilicity and facilitating interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antiviral Activity : Similar compounds have shown efficacy against various viruses through inhibition of viral replication. For instance, derivatives of acyclic nucleoside phosphonates have demonstrated significant antiviral properties by interfering with nucleic acid synthesis and viral enzyme activity .
- Cell Proliferation Inhibition : Research indicates that compounds with similar structures can inhibit cell proliferation in cancer cell lines. This is often achieved through the induction of apoptosis or cell cycle arrest .
- Receptor Modulation : The presence of iodoalkyl groups may allow for interaction with specific receptors, potentially modulating signaling pathways involved in cellular responses .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 3-(2,3-Bis(2-iodoethoxy)propoxy)prop-1-ene and related compounds:
Case Studies
Several studies have investigated the biological effects of compounds structurally similar to 3-(2,3-Bis(2-iodoethoxy)propoxy)prop-1-ene:
- Study on Antiviral Efficacy : A study demonstrated that derivatives with iodoalkyl substituents exhibited potent antiviral activity against herpes simplex virus (HSV), showing an IC50 value in the low micromolar range. The mechanism was attributed to inhibition of viral DNA polymerase .
- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that similar compounds could induce significant apoptosis at concentrations below 10 µM. The study highlighted the importance of the alkyl substituents in enhancing cytotoxicity .
- Receptor Interaction Analysis : Another investigation focused on the interaction of iodinated compounds with P2Y receptors, revealing that these compounds act as competitive antagonists, which could have implications for inflammatory responses .
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